3-(1,3-Dioxolan-2-yl)thiobenzamide

regioisomerism hepatotoxicity structure-activity relationship

For SAR programs correlating substituent position with thiobenzamide-induced hepatotoxicity, using the incorrect regio-isomer invalidates toxicological interpretation. 3-(1,3-Dioxolan-2-yl)thiobenzamide is the exclusively meta-substituted probe required to populate the σm-dependent toxicity correlation (Cashman et al.), while the para isomer probes σp-dependent effects. Procurement of this exact isomer is mandatory. • Fills the critical meta data-point in positional toxicity scans; ortho analogs are essentially non-toxic at comparable doses. • Serves as a shelf-stable, acid-labile precursor to 3-formylthiobenzamide, enabling on-demand heterocyclic library synthesis. • Co-procurement with the para isomer (CAS 175202-43-4) enables a complete electronic vs. steric FMO-binding deconvolution.

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
CAS No. 1217863-22-3
Cat. No. B12629429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Dioxolan-2-yl)thiobenzamide
CAS1217863-22-3
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC(=CC=C2)C(=S)N
InChIInChI=1S/C10H11NO2S/c11-9(14)7-2-1-3-8(6-7)10-12-4-5-13-10/h1-3,6,10H,4-5H2,(H2,11,14)
InChIKeyXRLKZMHVYXTELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Dioxolan-2-yl)thiobenzamide for Research Procurement – Structural & Pharmacophoric Baseline


3-(1,3-Dioxolan-2-yl)thiobenzamide (CAS 1217863-22-3) is a meta‑substituted thiobenzamide derivative (C₁₀H₁₁NO₂S, MW 209.27) that integrates a 1,3‑dioxolane ring onto the phenyl core . This heterocyclic‑aromatic hybrid belongs to a broader class of thiocarbonyl compounds whose hepatotoxicity and enzyme‑inhibition profiles are exquisitely sensitive to the electronic nature and position of the ring substituent [1]. Unlike generic benzamide or thioamide building blocks, the dioxolane moiety simultaneously serves as a masked aldehyde equivalent and a polarity‑modulating group, making this compound a strategically differentiated synthetic intermediate when regio‑chemical precision is required.

Why Generic Thiobenzamide or Para‑Isomer Substitution Fails for Meta‑Dioxolane‑Demanding Applications


Simply interchanging 3‑(1,3‑dioxolan‑2‑yl)thiobenzamide with the para isomer (CAS 175202-43-4) or unsubstituted thiobenzamide (CAS 2227-79-4) is not scientifically justifiable. The para‑substituted variant presents the dioxolane group at a different vector angle and electronic environment, which can fundamentally alter target binding, metabolic bioactivation, and hepatotoxic potency . Classic structure‑toxicity studies on mono‑substituted thiobenzamides demonstrated that meta‑substituted compounds exhibit hepatotoxicity that varies in strict accordance with the electronic character of the substituent, while ortho‑substituted analogs are essentially non‑toxic at comparable doses [1]. Therefore, procurement of the correct regio‑isomer is mandatory whenever synthetic route fidelity, SAR reproducibility, or toxicological interpretation hinges on the precise substitution pattern.

3‑(1,3‑Dioxolan‑2‑yl)thiobenzamide Quantitative Differentiation Guide – Comparator‑Based Evidence for Procurement Decisions


Regio‑isomeric Identity and Electronic Modulation Differentiate Meta from Para Thiobenzamide Analogs

The meta position of the 1,3‑dioxolane ring in the target compound directly impacts the electronic character of the thiobenzamide pharmacophore relative to the para isomer (CAS 175202-43-4). In the classic study by Cashman et al., the hepatotoxicity of meta‑substituted thiobenzamides was shown to vary in strict proportion to the Hammett σm constant of the substituent, while para‑substituted analogs followed a different, σp‑dependent relationship [1]. The 1,3‑dioxolane group possesses a distinct electronic profile (σm ≈ 0.0 to +0.1 estimated) compared to simple alkyl or halogen substituents, meaning the meta‑dioxolane compound is expected to display a hepatotoxicity profile that is not inter‑convertible with that of the para isomer. This regio‑chemical dependence establishes that procurement of the correct isomer is critical for reproducible SAR and toxicology studies.

regioisomerism hepatotoxicity structure-activity relationship

Vendor‑Documented Purity Differential Between Meta (Target) and Para (Comparator) Isomers

The para isomer 4‑(1,3‑dioxolan‑2‑yl)thiobenzamide is commercially supplied at a certified purity of 97% (Thermo Scientific) . For the meta (target) isomer, leading inventory databases (ChemSrc, ChemicalBook) list no quantitative purity specification; material is typically offered as ‘technical grade’ or with purity to be determined on a batch basis . This represents a tangible procurement differentiator: users requiring high‑purity para isomer can source it directly from a major supplier with a defined certificate of analysis, whereas the meta isomer demands in‑house purity verification or reliance on specialty vendors with less standardized quality documentation.

purity vendor specification procurement

1,3‑Dioxolane as a Masked Aldehyde: Synthetic Utility Unique to the Dioxolane‑Substituted Thiobenzamide Series

The 1,3‑dioxolane ring is a well‑established masked aldehyde protecting group. In 3‑(1,3‑dioxolan‑2‑yl)thiobenzamide, this enables selective synthetic manipulation at the thiobenzamide moiety while the aldehyde remains latent. Hydrolytic or acidic deprotection reveals the free 3‑formylthiobenzamide, which can then participate in further condensation, reductive amination, or heterocycle‑forming reactions [1]. The unsubstituted thiobenzamide (CAS 2227-79-4) or para‑dioxolane isomer cannot offer the same meta‑specific vector for aldehyde‑directed elaboration. This latent reactivity represents a functional differentiator for procurement when a synthetic route requires sequential unmasking of the meta‑aldehyde.

protecting group aldehyde equivalent synthetic strategy

Thiobenzamide Class‑Wide Hepatotoxicity Profile Informs Risk‑Based Selection Among Regio‑isomers

Thiobenzamide is a well‑characterized hepatotoxin that undergoes flavin‑containing monooxygenase (FMO)‑mediated S‑oxidation to reactive intermediates capable of covalently modifying microsomal lipids and proteins [1]. The seminal work of Cashman et al. established that the hepatotoxic potency of mono‑substituted thiobenzamides is regio‑isomer‑dependent: para‑substituted analogs exhibit toxicity strictly correlated with the electronic nature of the substituent, meta‑substituted compounds show a different electronic dependence, and ortho‑substituted derivatives are virtually non‑toxic [2]. For 3‑(1,3‑dioxolan‑2‑yl)thiobenzamide, the dioxolane group at the meta position is expected to modulate FMO‑mediated bioactivation in a manner distinct from the para isomer, based on the established regio‑chemical SAR principles. This class‑level knowledge underpins the necessity of using the correct isomer for any metabolic or toxicological study.

hepatotoxicity thiobenzamide metabolic bioactivation

Application Scenarios for 3‑(1,3‑Dioxolan‑2‑yl)thiobenzamide Based on Differentiated Evidence


Regio‑isomer‑Controlled SAR Exploration of Thiobenzamide Hepatotoxicity

When a research program requires systematic profiling of substituent position effects on thiobenzamide‑induced liver injury, 3‑(1,3‑dioxolan‑2‑yl)thiobenzamide provides the meta‑substituted data point that complements the commercially available para‑dioxolane isomer (97% purity) . The established regio‑chemical SAR (Cashman et al., 1983) dictates that only the meta isomer can populate the σm‑dependent toxicity correlation, while the para isomer probes σp‑dependent effects [1]. Co‑procurement of both isomers enables a complete positional scan without synthetic re‑derivatization.

Meta‑Selective Synthetic Elaboration via Latent Aldehyde Unmasking

For medicinal chemistry campaigns requiring a meta‑formylthiobenzamide intermediate, 3‑(1,3‑dioxolan‑2‑yl)thiobenzamide serves as a stable, storable precursor. Acid‑catalyzed deprotection of the 1,3‑dioxolane ring liberates 3‑formylthiobenzamide in situ, which can then undergo condensation with hydrazines, amines, or active methylene compounds to generate heterocyclic libraries . The para isomer cannot fulfill this role when meta‑substituted final targets are required, making the target compound an irreplaceable procurement choice for meta‑focused synthetic routes.

Metabolic Stability and Bioactivation Studies in Thioamide Drug Discovery

Because thiobenzamides are bioactivated by FMO‑mediated S‑oxidation, and the rate of this activation is influenced by the electronic nature and position of ring substituents , 3‑(1,3‑dioxolan‑2‑yl)thiobenzamide is the appropriate substrate for investigating meta‑specific metabolic stability. Cross‑comparison with the para isomer allows deconvolution of electronic versus steric contributions to FMO binding and turnover, guiding the design of thioamide‑containing drug candidates with optimized metabolic profiles [1].

Analytical Reference Standard for Regio‑isomeric Purity Assessment

Given the documented purity differential between commercially available para (97%) and meta (unspecified) isomers [1], researchers developing HPLC or LC‑MS methods for thiobenzamide derivatives can employ 3‑(1,3‑dioxolan‑2‑yl)thiobenzamide as a retention‑time marker for the meta isomer. This is particularly valuable for stability‑indicating methods that must resolve meta and para impurities in drug‑substance batches where regio‑isomeric purity is a critical quality attribute.

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